

Unveiling the Antimicrobial Potential of 3-Phenyllactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Phenyllactic acid, (S)-

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyllactic acid (PLA), a naturally occurring organic acid produced predominantly by lactic acid bacteria (LAB), has emerged as a promising antimicrobial agent with a broad spectrum of activity against a wide range of pathogenic bacteria and fungi. Its multifaceted mechanism of action, targeting critical cellular structures and processes, coupled with its natural origin, positions it as a compelling candidate for development as a novel therapeutic and preservative. This technical guide provides an in-depth exploration of the discovery, antimicrobial properties, and mechanisms of action of 3-phenyllactic acid. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its biosynthetic pathway, experimental workflows, and putative signaling pathway interference.

Discovery and Overview

The antimicrobial properties of 3-phenyllactic acid were first reported in 1998 by Dieuleveux and colleagues, who identified it as an anti-Listeria compound produced by the yeast *Geotrichum candidum*.^[1] Since this initial discovery, numerous studies have confirmed its

production by various microorganisms, particularly lactic acid bacteria (LAB) such as Lactobacillus, Pediococcus, and Enterococcus species.[1][2] PLA exists as two stereoisomers, D-PLA and L-PLA, with the D-isomer often exhibiting greater antimicrobial activity.[1] Its presence in fermented foods and honey underscores its natural origin and potential for safe application.[2][3]

Antimicrobial Spectrum and Efficacy

3-Phenyllactic acid demonstrates a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi. Its efficacy has been documented against a range of clinically relevant pathogens and food spoilage organisms.

Antibacterial Activity

PLA has been shown to be effective against a variety of pathogenic bacteria, including:

- Listeria monocytogenes[2]
- Staphylococcus aureus[2]
- Escherichia coli[2]
- Salmonella enterica[2]
- Klebsiella pneumoniae[4]
- Pseudomonas aeruginosa[2]
- Enterobacter cloacae[5]
- Aggregatibacter actinomycetemcomitans[2]

The antimicrobial activity of PLA is often pH-dependent, with increased efficacy observed at lower pH values.[6] This is attributed to the higher concentration of the undissociated form of the acid, which can more readily penetrate the bacterial cell membrane.[6]

Antifungal Activity

In addition to its antibacterial properties, PLA exhibits significant antifungal activity against a variety of molds and yeasts, including species of *Aspergillus*, *Penicillium*, *Fusarium*, *Candida*, and *Rhodotorula*.^{[2][3]} This broad-spectrum antifungal action makes it a candidate for controlling fungal contamination in food and feed.

Anti-biofilm Activity

Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. 3-Phenylactic acid has demonstrated the ability to both inhibit the formation of biofilms and eradicate established biofilms of several pathogenic bacteria, including *Pseudomonas aeruginosa*, *Enterobacter cloacae*, and *Aggregatibacter actinomycetemcomitans*.^{[1][2][5]}

Quantitative Data on Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) and anti-biofilm activity of 3-phenylactic acid against various microorganisms as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Phenylactic Acid Against Various Bacteria

Microorganism	Strain	MIC (mg/mL)	MIC (mM)	Reference
<i>Aggregatibacter actinomycetemcomitans</i>	ATCC 29523	3.3	20	[2]
<i>Klebsiella pneumoniae</i>	-	2.5	15.05	[4]
<i>Listeria innocua</i>	ATCC 33090	-	1.6 (pH 4.5)	[6]
<i>Listeria innocua</i>	ATCC 33090	-	45 (pH 7.0)	[6]
<i>Salmonella enterica ser. Derby</i>	S1	2.0	12.04	[7]
<i>Escherichia coli</i>	O26	2.75	16.55	[7]

Table 2: Anti-biofilm Activity of 3-Phenyllactic Acid

Microorganism	Activity	Concentration	% Reduction/Eradication	Reference
Enterobacter cloacae	Biofilm cell reduction	1% (10 mg/mL)	2.83 log CFU/mL reduction	[5]
Salmonella enterica ser. Derby	Biofilm eradication	3 mg/mL	~50%	[7]
Escherichia coli O26	Biofilm eradication	3 mg/mL	~50%	[7]
Aggregatibacter actinomycetemcomitans	Biofilm formation inhibition	15 mM	Significant downregulation of pgA	[1]

Mechanisms of Antimicrobial Action

The antimicrobial activity of 3-phenyllactic acid is attributed to a multi-targeted mechanism of action that disrupts essential cellular functions and structures.

Cell Membrane Disruption

A primary mechanism of PLA's antimicrobial action is the disruption of the bacterial cell membrane.[1][4] This leads to increased membrane permeability, leakage of intracellular components such as ions and nucleic acids, and ultimately, cell death.[5]

Interference with DNA

Evidence suggests that 3-phenyllactic acid can intercalate with bacterial DNA, thereby inhibiting DNA replication and transcription and contributing to its bactericidal effect.[1][4]

Inhibition of Virulence and Quorum Sensing

PLA has been shown to interfere with bacterial communication systems, specifically quorum sensing (QS).[6] In *Pseudomonas aeruginosa*, PLA antagonistically binds to the QS receptors RhIR and PqsR, leading to the downregulation of virulence factors such as pyocyanin, protease, and rhamnolipids, which are crucial for biofilm formation.[4][6] It also inhibits swarming motility, another key factor in biofilm development.[6] In *Aggregatibacter actinomycetemcomitans*, PLA has been observed to downregulate the expression of genes encoding for virulence factors, including leukotoxin and cytolethal distending toxin.[1][8]

Disruption of Ion Homeostasis and Metabolic Processes

Proteomic studies on *Bacillus cereus* have revealed that PLA can down-regulate the expression of proteins involved in potassium transport (kdpB), leading to a disruption of ion homeostasis.[2] Furthermore, it can interfere with ribosomal function and the expression of competence genes.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of 3-phenyllactic acid.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Materials:

- Sterile 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
- 3-Phenyllactic acid stock solution (sterilized by filtration)
- Sterile pipette tips and multichannel pipette
- Incubator

- Microplate reader (optional, for OD measurements)
- Sterile agar plates

Procedure:

- Prepare serial two-fold dilutions of the 3-phenyllactic acid stock solution in the sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 μL .
- Prepare a bacterial inoculum by diluting the logarithmic phase culture in sterile broth to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Add 100 μL of the bacterial inoculum to each well containing the PLA dilutions. This will bring the final volume in each well to 200 μL and the bacterial concentration to approximately 2.5×10^5 CFU/mL.
- Include a positive control well (broth with inoculum, no PLA) and a negative control well (broth only).
- Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of PLA that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with no significant increase in OD.
- To determine the MBC, take a 10 μL aliquot from each well that shows no visible growth and plate it onto a sterile agar plate.
- Incubate the agar plates at the optimal growth temperature for 24-48 hours.
- The MBC is the lowest concentration of PLA that results in a $\geq 99.9\%$ reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Anti-biofilm Activity Assay (Crystal Violet Method)

This protocol assesses the ability of 3-phenyllactic acid to inhibit biofilm formation.

Materials:

- Sterile 96-well flat-bottom microtiter plates
- Bacterial culture in logarithmic growth phase
- Appropriate sterile broth medium conducive to biofilm formation
- 3-Phenyllactic acid stock solution
- Sterile pipette tips and multichannel pipette
- Incubator
- 0.1% (w/v) Crystal Violet solution
- 95% (v/v) Ethanol
- Microplate reader

Procedure:

- Prepare serial dilutions of 3-phenyllactic acid in the sterile broth medium in the 96-well plate (100 μ L final volume per well).
- Add 100 μ L of a diluted bacterial culture (adjusted to a starting OD600 of 0.05-0.1) to each well.
- Include a positive control (bacteria in broth without PLA) and a negative control (broth only).
- Incubate the plate under static conditions at the optimal temperature for biofilm formation for 24-48 hours.
- After incubation, carefully discard the planktonic cell suspension from each well.
- Gently wash the wells twice with 200 μ L of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
- Air-dry the plate for 15-20 minutes.

- Add 125 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Remove the crystal violet solution and wash the wells three times with 200 μL of sterile water.
- Air-dry the plate completely.
- Add 200 μL of 95% ethanol to each well to solubilize the bound crystal violet.
- Incubate for 10-15 minutes at room temperature with gentle shaking.
- Measure the absorbance at 570 nm using a microplate reader.
- The percentage of biofilm inhibition is calculated as: $[1 - (\text{OD}_{570} \text{ of treated well} / \text{OD}_{570} \text{ of control well})] \times 100$.

Cell Membrane Permeability Assay (Propidium Iodide Staining)

This protocol uses the fluorescent dye propidium iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.

Materials:

- Bacterial culture in logarithmic growth phase
- 3-Phenyllactic acid solution
- Phosphate-buffered saline (PBS)
- Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
- Flow cytometer

Procedure:

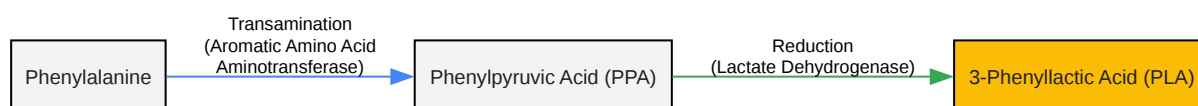
- Grow the bacterial culture to the mid-logarithmic phase.

- Harvest the cells by centrifugation and wash twice with PBS.
- Resuspend the cells in PBS to a concentration of approximately 10^6 - 10^7 CFU/mL.
- Treat the bacterial suspension with different concentrations of 3-phenyllactic acid (e.g., MIC, 2x MIC) for a specific duration (e.g., 30 minutes, 1 hour). Include an untreated control.
- After treatment, add PI to a final concentration of 1-5 $\mu\text{g/mL}$ to each sample.
- Incubate in the dark at room temperature for 10-15 minutes.
- Analyze the samples using a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 488 nm) and collect the emission in the red channel (e.g., >610 nm).
- The percentage of PI-positive cells (cells with damaged membranes) is determined for each sample. An increase in the PI-positive population in the PLA-treated samples compared to the control indicates cell membrane damage.

Visualizations

The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of 3-phenyllactic acid, a typical experimental workflow, and a proposed signaling pathway of its antimicrobial action.

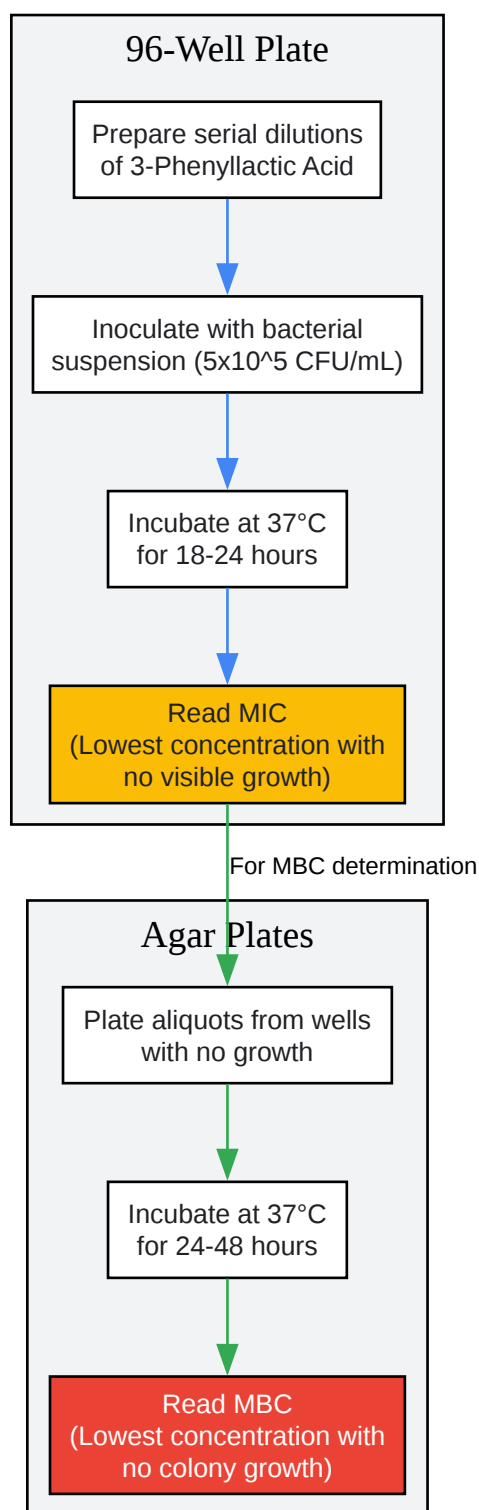
Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria



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Caption: Biosynthesis of 3-phenyllactic acid from phenylalanine in lactic acid bacteria.

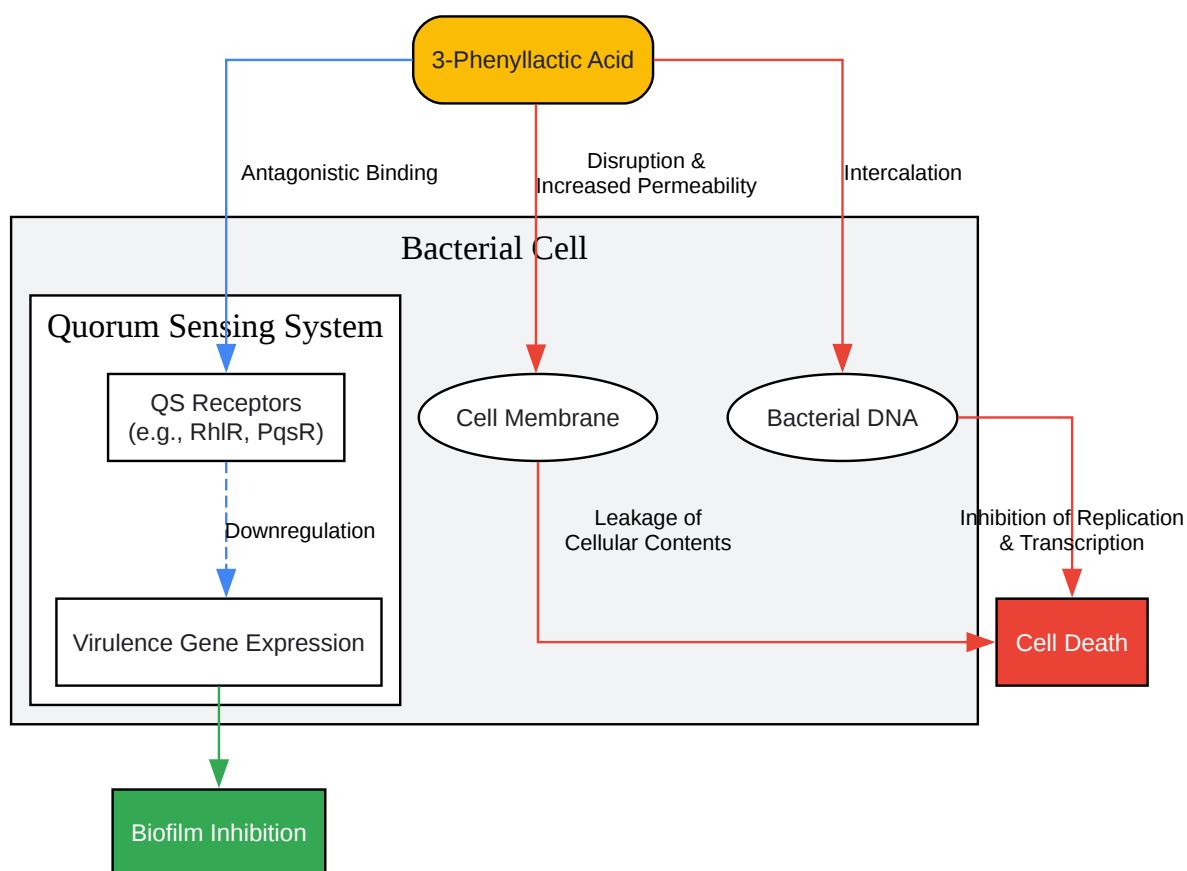
Experimental Workflow for MIC and MBC Determination



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Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Proposed Signaling Pathway of 3-Phenyllactic Acid's Antimicrobial Action



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Caption: Proposed multi-targeted antimicrobial mechanism of 3-phenyllactic acid.

Conclusion and Future Directions

3-Phenyllactic acid is a promising natural antimicrobial compound with a well-documented broad-spectrum activity against a variety of pathogenic and spoilage microorganisms. Its multi-targeted mechanism of action, which includes cell membrane disruption, DNA interaction, and interference with quorum sensing and virulence factor expression, makes it an attractive candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule.

Future research should focus on elucidating the precise molecular interactions of PLA with its bacterial targets, further defining the signaling cascades it disrupts, and evaluating its efficacy and safety in in vivo models. Additionally, synergistic studies with conventional antibiotics could reveal new therapeutic strategies to combat antimicrobial resistance. The continued investigation of 3-phenyllactic acid holds significant promise for the development of novel, safe, and effective antimicrobial agents for a wide range of applications in medicine, food preservation, and beyond.

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- To cite this document: BenchChem. [Unveiling the Antimicrobial Potential of 3-Phenyllactic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556064/docs#unveiling-the-antimicrobial-potential-of-3-phenyllactic-acid-a-technical-guide>]

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